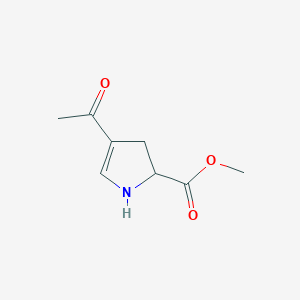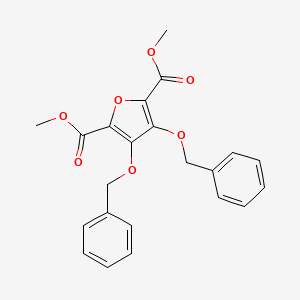
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its furan ring substituted with two benzyloxy groups and two ester groups at the 2 and 5 positions. Its unique structure makes it a valuable subject for research in organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate typically involves the reaction of 3,4-dihydroxyfuran with benzyl bromide in the presence of a base to form the benzyloxy derivatives. This is followed by esterification with dimethyl carbonate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3,4-bis(benzyloxy)furan-2,5-dimethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Dimethyl 3,4-furandicarboxylate: Lacks the benzyloxy groups, making it less versatile in certain applications.
2,5-Furandicarboxylic acid: A simpler analog used primarily in polymer synthesis.
(Z)-5-(3’,4’-Bis(benzyloxy)benzylidene)furan-2(5H)-one: Shares the benzyloxy groups but differs in the core structure, leading to different reactivity and applications.
Uniqueness: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate stands out due to its combination of benzyloxy and ester groups, providing a unique balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Número CAS |
7039-81-8 |
|---|---|
Fórmula molecular |
C22H20O7 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
dimethyl 3,4-bis(phenylmethoxy)furan-2,5-dicarboxylate |
InChI |
InChI=1S/C22H20O7/c1-25-21(23)19-17(27-13-15-9-5-3-6-10-15)18(20(29-19)22(24)26-2)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
YIKSLVSGKWKYQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(O1)C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


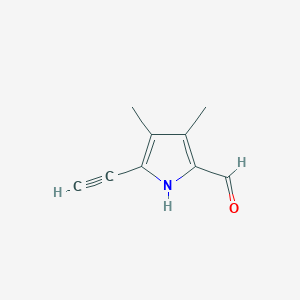
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)


![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
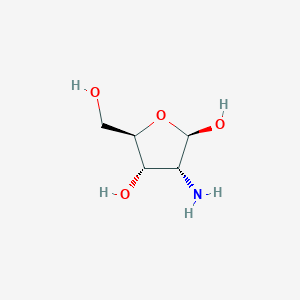
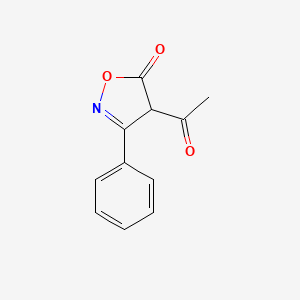

![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)

